Cas no 17650-86-1 (Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-)

Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]- structure
17650-86-1 structure
Productnaam:Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-
CAS-nummer:17650-86-1
MF:C29H42N6O9
MW:618.678587436676
CID:153327
PubChem ID:28675

Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-
    • AMICETIN
    • Amicetin-A
    • Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-gluco
    • Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimi
    • N-{1-[(2R,5S,6R)-5-{[4,6-dideoxy-4-(dimethylamino)-alpha-D-glucopyranosyl]oxy}-6-methyloxan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-4-[(2-methyl-L-seryl)amino]benzamide
    • Sacromycin (VAN)
    • 0909X15C85
    • AI3-50806
    • CHEBI:199652
    • Allomycin (VAN)
    • UNII-0909X15C85
    • NS00011766
    • NSC-5340
    • HY-120383
    • NSC 5340
    • Hydracrylanilide, 2-amino-4'-((1,2-dihydro-2-oxo-1-(2,3,6-trideoxy-4-O-(4,6-dideoxy-4-(dimethylamino)-alpha-D-glucopyranosyl)-beta-D-erythro-hexopyranosyl)-4-pyrimidinyl)carbamoyl)-2-methyl- (VAN)
    • Allomycin
    • SCHEMBL692021
    • 4-[[(2S)-2-amino-3-hydroxy-2-methylpropanoyl]amino]-N-[1-[(2R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide
    • BRN 0102092
    • Amicetin (VAN)
    • U-4761
    • CS-0077734
    • D-13
    • Benzamide, 4-((2-amino-3-hydroxy-2-methyl-1-oxopropyl)amino)-N-(1-(5-((4,6-dideoxy-4-(dimethylamino)-alpha-D-glucopyranosyl)oxy)-tet
    • DTXSID801015583
    • BENZAMIDE, 4-(((2S)-2-AMINO-3-HYDROXY-2-METHYL-1-OXOPROPYL)AMINO)-N-(1-((2R,5S,6R)-5-((4,6-DIDEOXY-4-(DIMETHYLAMINO)-.ALPHA.-D-GLUCOPYRANOSYL)OXY)TETRAHYDRO-6-METHYL-2H-PYRAN-2-YL)-1,2-DIHYDRO-2-OXO-4-PYRIMIDINYL)-
    • AMICETIN [MI]
    • 17650-86-1
    • Q27236433
    • 4-[(2-Amino-3-hydroxy-2-methylpropanoyl)amino]-N-[1-(5-([4,6-dideoxy-4-(dimethylamino)hexopyranosyl]oxy)-6-methyltetrahydro-2H-pyran-2-yl)-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide #
    • Sacromycin
    • Benzamide,2-dihydro-2-oxo-1-[2,3,6-trideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-.alpha.-D-glucopyranosyl]-.beta.-D-erythro-hexopyranosyl]-4-pyrimidinyl]-, (S)-
    • NSC5340
    • Benzamide, 4-((2-amino-3-hydroxy-2-methyl-1-oxopropyl)amino)-N-(1-(5-((4,6-dideoxy-4-(dimethylamino)-.alpha.-D-glucopyranosyl)oxy)tetrahydro-6-methyl-2H-pyran-2-yl)-1,2-dihydro-2-oxo-4-pyrimidinyl)-, (2R-(2.alpha.(S*),5.beta.,6.alpha.))-
    • WLN: T6OTJ B1 CN1&1 DQ EQ FO- CT6OTJ B1 F- AT6NVNJ DMVR DMVXZ1&1Q
    • N-[1-(5-{[4,6-Dideoxy-4-(dimethylamino)hexopyranosyl]oxy}-6-methyltetrahydro-2H-pyran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl]-4-[(2-methylseryl)amino]benzamide
    • SCHEMBL692022
    • 4-[(2-Amino-3-hydroxy-2-methylpropanoyl)amino]-N-[1-[(2R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide
    • Hydracrylanilide, 2-amino-4'-((1,2-dihydro-2-oxo-1-(2,3,6-trideoxy-4-O-(4,6-dideoxy-4-(dimethylamino)-.alpha.-D-glucopyranosyl)-.beta.-D-erythro-hexopyranosyl)-4-pyrimidinyl)carbamoyl)-2-methyl-
    • Benzamide, 4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-.alpha.-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-
    • 4-[(2-amino-3-hydroxy-2-methyl-propanoyl)amino]-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]-2-oxo-pyrimidin-4-yl]benzamide
    • HDNVYHWHCVTDIV-UHFFFAOYSA-N
    • 4-[(2-amino-3-hydroxy-2-methylpropanoyl)amino]-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide
    • Hydracrylanilide,2-dihydro-2-oxo-1-[2,3,6-trideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-.alpha.-D-glucopyranosyl]-.beta.-D-erythro-hexopyranosyl]-4-pyrimidinyl]carbamoyl]-2-methyl-
    • Benzamide,6-dideoxy-4-(dimethylamino)-.alpha.-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-, [2R-[2.alpha.(S*),5.beta.,6.alpha.]]-
    • Inchi: InChI=1S/C29H42N6O9/c1-15-19(44-26-24(38)23(37)22(34(4)5)16(2)43-26)10-11-21(42-15)35-13-12-20(33-28(35)41)32-25(39)17-6-8-18(9-7-17)31-27(40)29(3,30)14-36/h6-9,12-13,15-16,19,21-24,26,36-38H,10-11,14,30H2,1-5H3,(H,31,40)(H,32,33,39,41)
    • InChI-sleutel: HDNVYHWHCVTDIV-UHFFFAOYSA-N
    • LACHT: OCC(C(NC1C=CC(C(NC2C=CN(C3CCC(OC4OC(C)C(N(C)C)C(O)C4O)C(C)O3)C(=O)N=2)=O)=CC=1)=O)(C)N

Berekende eigenschappen

  • Exacte massa: 618.30100
  • Monoisotopische massa: 618.301
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 44
  • Aantal draaibare bindingen: 9
  • Complexiteit: 1110
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 9
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 209A^2
  • XLogP3: -1

Experimentele eigenschappen

  • Dichtheid: 1.2721 (rough estimate)
  • Smeltpunt: 244-245°
  • Kookpunt: 660.6°C (rough estimate)
  • Brekindex: 1.6400 (estimate)
  • PSA: 210.73000
  • LogboekP: 0.46960
  • pka: pKa = 10.4, 7.0(at 25℃)
  • Specifieke rotatie: D24 +116.5° (c = 0.5 in 0.1N HCl)

Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]- Beveiligingsinformatie

  • Opslagvoorwaarde:Warehouse ventilation and low temperature drying
  • Toxiciteit:LD50 of citrate complex, pH 6 (mg/kg) in mice: ~90 i.v., 600-700 s.c.; in rats: ~200 i.v., ~600 s.c. (DeBoer)

Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]- Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
BIOOKE MICROELECTRONICS CO.,LTD
Synrise Material Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Synrise Material Co. Ltd.